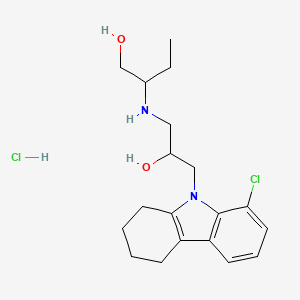

2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride typically involves multi-step organic reactions starting from commercially available starting materials. Key steps may include halogenation, amination, hydrolysis, and various coupling reactions under controlled conditions.

Industrial Production Methods: Industrial synthesis often leverages scalable processes involving high-yield reactions with efficient purification techniques like crystallization or chromatography. Stringent quality control ensures the purity and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: : Can undergo oxidation reactions forming corresponding carbonyl compounds.

Reduction: : Reduction might yield different aliphatic amines.

Substitution: : Undergoes substitution reactions where functional groups might be replaced.

Oxidation: : Use of oxidizing agents like KMnO4 or H2O2.

Reduction: : Employs reducing agents such as LiAlH4 or NaBH4.

Substitution: : Involves nucleophiles or electrophiles under appropriate conditions (acidic, basic, or catalytic environments).

Oxidation Products: : Ketones, aldehydes.

Reduction Products: : Amines, alcohols.

Substitution Products: : Substituted derivatives depending on the reacting species.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor or intermediate in synthesizing more complex molecules.

Biology: Potential bioactive molecule for studying cell signaling pathways due to its structure.

Medicine: Investigated for therapeutic applications in treating neurological disorders or as part of drug delivery systems.

Industry: Utilized in producing specialty chemicals or materials with advanced properties.

Wirkmechanismus

The compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity. This could involve binding to active sites or altering conformations, impacting cellular signaling pathways and resulting in various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

Unique due to the presence of the carbazole ring system combined with a chlorinated aliphatic chain.

Structural complexity offers diverse reactivity compared to simpler analogs.

8-chloro-3,4-dihydrocarbazole derivatives.

Analogous beta-blockers with similar pharmacophoric elements.

Hydroxypropyl amines with different substituents.

Biologische Aktivität

The compound 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride (CAS Number: 1185060-09-6) is a derivative of the carbazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H28ClN2O2

- Molecular Weight : 387.3 g/mol

- Structure : The compound features a carbazole core with a chloro substituent and a hydroxypropyl amino group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, compounds structurally similar to this compound have shown significant inhibition of cancer cell proliferation. A study demonstrated that certain N-substituted carbazoles exhibited up to 95% inhibition of STAT3 activation at concentrations as low as 50 µM . This suggests that similar mechanisms may be at play for the compound .

Neuroprotective Effects

Compounds with a carbazole structure have been investigated for neuroprotective effects against oxidative stress. A derivative demonstrated neuroprotective properties in neuronal cells exposed to glutamate, indicating potential for treating neurodegenerative diseases . The presence of hydroxyl groups in the structure may enhance antioxidant activity.

Antimicrobial Activity

Carbazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that certain derivatives possess significant antibacterial and antifungal activities. The mechanism often involves interference with microbial cell wall synthesis or function .

Interaction with Biological Targets

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- CRTH2 Receptor Antagonism : Similar compounds have been identified as CRTH2 receptor antagonists, involved in inflammatory responses and asthma pathophysiology . This suggests that the compound may modulate immune responses.

- STAT3 Pathway Inhibition : The inhibition of the STAT3 signaling pathway is critical in cancer progression. Compounds that inhibit this pathway can potentially reduce tumor growth and metastasis .

In Vivo Studies

In vivo studies involving related carbazole derivatives have shown promising results in tumor growth delay without significant toxicity to normal cells. For example, a study involving a thiosemicarbazone analogue demonstrated low cytotoxicity while effectively inhibiting cancer cell invasion . Such findings support the need for further exploration of this compound in preclinical models.

Clinical Implications

The potential applications of this compound extend to treating various conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. Its unique structure may allow for selective targeting of disease pathways while minimizing side effects.

Eigenschaften

IUPAC Name |

2-[[3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-2-hydroxypropyl]amino]butan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O2.ClH/c1-2-13(12-23)21-10-14(24)11-22-18-9-4-3-6-15(18)16-7-5-8-17(20)19(16)22;/h5,7-8,13-14,21,23-24H,2-4,6,9-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTYFPPUMLORIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC(CN1C2=C(CCCC2)C3=C1C(=CC=C3)Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.